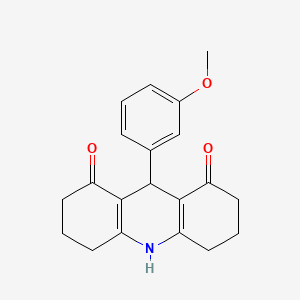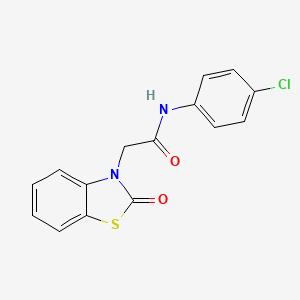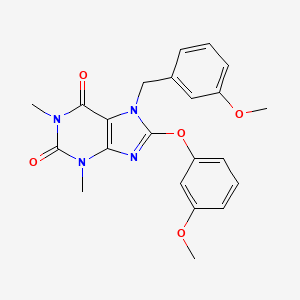![molecular formula C23H16ClN3O2S B11616535 6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11616535.png)
6-chloro-3-[(5-methoxy-1H-benzimidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cloro-3-[(5-metoxi-1H-bencimidazol-2-il)tio]-4-fenilquinolin-2(1H)-ona es un compuesto orgánico complejo que pertenece a la clase de derivados de quinolina. Este compuesto se caracteriza por la presencia de un núcleo de quinolina, sustituido con un grupo cloro, una porción de benzimidazol y un grupo fenilo. La estructura única de este compuesto lo convierte en un tema interesante para varios estudios científicos, particularmente en los campos de la química medicinal y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-cloro-3-[(5-metoxi-1H-bencimidazol-2-il)tio]-4-fenilquinolin-2(1H)-ona típicamente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación de la porción de benzimidazol: Esto se puede lograr haciendo reaccionar o-fenilendiamina con un aldehído apropiado en condiciones ácidas para formar el anillo de benzimidazol.
Introducción del núcleo de quinolina: El derivado de benzimidazol se hace reaccionar luego con un derivado de quinolina cloro-sustituido en condiciones básicas para formar el producto deseado.
Formación de tioéter:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de catalizadores, solventes y condiciones de reacción más eficientes para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
6-cloro-3-[(5-metoxi-1H-bencimidazol-2-il)tio]-4-fenilquinolin-2(1H)-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los sulfóxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio para reducir grupos funcionales específicos.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar como agentes oxidantes.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio (LiAlH4) son agentes reductores comunes.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados reducidos con grupos funcionales alterados.
Sustitución: Derivados de quinolina sustituidos con diferentes grupos funcionales que reemplazan al grupo cloro.
Aplicaciones Científicas De Investigación
6-cloro-3-[(5-metoxi-1H-bencimidazol-2-il)tio]-4-fenilquinolin-2(1H)-ona tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente anticancerígeno debido a su capacidad para interactuar con el ADN e inhibir la proliferación celular.
Farmacología: El compuesto se investiga por su potencial como agente antiinflamatorio y antimicrobiano.
Biología: Se utiliza en estudios para comprender su interacción con varios objetivos biológicos, incluidas enzimas y receptores.
Industria: El compuesto se explora por su posible uso en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 6-cloro-3-[(5-metoxi-1H-bencimidazol-2-il)tio]-4-fenilquinolin-2(1H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse al ADN, lo que lleva a la inhibición de la replicación del ADN y la división celular. Además, puede interactuar con enzimas y receptores, modulando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Omeprazol: Un derivado de benzimidazol que se utiliza como inhibidor de la bomba de protones.
Lansoprazol: Otro derivado de benzimidazol con aplicaciones similares al omeprazol.
Rabeprazol: Un derivado de benzimidazol que se utiliza por sus propiedades antiulcerosas.
Singularidad
6-cloro-3-[(5-metoxi-1H-bencimidazol-2-il)tio]-4-fenilquinolin-2(1H)-ona es único debido a su patrón específico de sustitución y la presencia de ambos grupos benzimidazol y quinolina. Esta estructura única confiere actividades biológicas distintas y lo convierte en un compuesto valioso para varios estudios científicos.
Propiedades
Fórmula molecular |
C23H16ClN3O2S |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
6-chloro-3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H16ClN3O2S/c1-29-15-8-10-18-19(12-15)27-23(26-18)30-21-20(13-5-3-2-4-6-13)16-11-14(24)7-9-17(16)25-22(21)28/h2-12H,1H3,(H,25,28)(H,26,27) |
Clave InChI |
QSOHSTJPIHRANR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616459.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616468.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11616470.png)


![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11616480.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616491.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616495.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][(phenylamino)(pyridin-3-yl)methyl]phosphinate](/img/structure/B11616498.png)
![4-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11616500.png)
![3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11616520.png)

